6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride
Overview
Description
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is a quinoline derivative known for its significant applications in various fields of chemistry and biology. This compound features a quinoline core substituted with chloro and chlorophenyl groups, making it a valuable intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
Mode of Action
Quinoline derivatives have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Quinoline derivatives can influence a variety of biochemical pathways depending on their specific targets . The downstream effects of these pathway alterations are diverse and can lead to various cellular responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Biochemical Analysis
Biochemical Properties
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with quinoline carboxylic acid derivatives, which are known for their antimicrobial properties . The nature of these interactions often involves the formation of covalent bonds with target biomolecules, leading to changes in their structure and activity.
Cellular Effects
The effects of this compound on cells are profound. This compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce cell cycle arrest and apoptosis in certain cancer cell lines . Additionally, it affects the expression of genes involved in cell proliferation and survival, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound has been found to inhibit the activity of certain enzymes involved in DNA replication and repair . This inhibition can lead to the accumulation of DNA damage, triggering cell death pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but can degrade when exposed to light and heat . Long-term exposure to this compound can lead to persistent changes in cellular metabolism and function, highlighting the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as reducing tumor growth in cancer models . At high doses, it can cause toxic effects, including liver and kidney damage. These adverse effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition can lead to altered levels of metabolites and affect the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and accumulate in certain tissues . Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing this compound to its site of action, ensuring its proper function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-chloro-2-(4-chlorophenyl)quinoline with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both a reagent and a solvent. The reaction proceeds as follows:
6-Chloro-2-(4-chlorophenyl)quinoline+SOCl2→6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the compound into quinoline-4-carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Alcohols: Formed through reduction.
Carboxylic Acids: Formed through oxidation.
Scientific Research Applications
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde
- Quinolinyl-pyrazoles
- Quinazoline derivatives
Uniqueness
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various synthetic pathways.
Properties
IUPAC Name |
6-chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO/c17-10-3-1-9(2-4-10)15-8-13(16(19)21)12-7-11(18)5-6-14(12)20-15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXRDHSWWFVAPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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